2,3-Dihydroxy-4-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3-dihydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-4,10-11H,1H3 |
InChI Key |
CPQXTFRKIFBWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting
Isolation from Biological Sources
There is no scientific literature to support the isolation of 2,3-Dihydroxy-4-methylbenzaldehyde from fungal sources.
There is no scientific literature to support the isolation of this compound from plant or lichen extracts.
Investigations into Biosynthetic Pathways in Microorganisms
There are no documented studies on the biosynthetic pathway of this compound in any microorganism.
Synthetic Methodologies and Chemical Synthesis
Strategies for the Preparation of 2,3-Dihydroxy-4-methylbenzaldehyde
Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with an appropriate electrophile to introduce a desired functional group. wikipedia.org
In the context of synthesizing this compound, a methoxy (B1213986) group can serve as a DMG. wikipedia.org The process involves the interaction of an alkyllithium compound with an anisole (B1667542) derivative, where the heteroatom of the methoxy group acts as a Lewis base, coordinating to the lithium Lewis acid. wikipedia.org This proximity effect facilitates the deprotonation of the nearest ortho-position, leading to a highly regioselective lithiation. wikipedia.org Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group.
Recent advancements have shown that even unprotected benzoic acids can undergo regioselective ortho-lithiation, offering a more direct route to substituted aromatic compounds. organic-chemistry.orgunblog.fr The choice of the base and reaction conditions can influence the regioselectivity of the metalation. For instance, while some bases favor deprotonation ortho to a carboxylate group, others can direct metalation to a different position, highlighting the tunability of this method. unblog.fr
Electrophilic formylation reactions are classic methods for introducing an aldehyde group onto an aromatic ring. The Vilsmeier-Haack and Gattermann reactions are prominent examples frequently employed for the synthesis of hydroxybenzaldehydes. ontosight.aiwikipedia.org
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgthieme-connect.de The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the aromatic ring. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the intermediate furnishes the desired aryl aldehyde. chemistrysteps.comwikipedia.org This reaction is particularly effective for activated substrates such as phenols and their derivatives. chemistrysteps.comwikipedia.org The synthesis of 2,4-dihydroxy-5-methylbenzaldehyde (B1592323) has been achieved using the Vilsmeier-Haack reaction, where resorcinol (B1680541) is treated with the Vilsmeier reagent, and the resulting intermediate is hydrolyzed to yield the aldehyde.
The Gattermann reaction provides another avenue for the formylation of aromatic compounds. wikipedia.org It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org A safer modification of this reaction employs zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN. wikipedia.org The Gattermann-Koch reaction is a variation that utilizes carbon monoxide (CO) and HCl, but it is generally not suitable for phenol (B47542) and phenol ether substrates. wikipedia.org
| Formylation Reaction | Reagents | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Effective for electron-rich arenes; proceeds via an iminium salt intermediate. chemistrysteps.comwikipedia.org |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Classic formylation method; can be modified with less toxic cyanide sources. wikipedia.org |
Synthesis of Isomeric and Analogous Dihydroxy-Methylbenzaldehydes
The synthesis of various isomers of dihydroxy-methylbenzaldehydes is crucial for structure-activity relationship studies and for accessing a wider range of chemical diversity.
The synthesis of complex molecules like dihydroxy-methylbenzaldehydes often requires multi-step approaches. These can be categorized as either linear or convergent syntheses.
A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. An example is the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which was achieved in nine steps from an acyclic, non-aromatic precursor. whiterose.ac.ukresearchgate.net This synthesis involved the introduction of a ¹³C label, cyclization to form an aromatic ring, and a series of functional group manipulations including formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and selective demethylation to arrive at the final product. whiterose.ac.ukresearchgate.net
A convergent synthesis , on the other hand, involves the separate synthesis of different fragments of the target molecule, which are then combined in the later stages. This approach can be more efficient for complex molecules. For instance, the synthesis of certain stilbene (B7821643) derivatives utilized a convergent approach where a phosphonium (B103445) bromide and a benzaldehyde (B42025) derivative were synthesized separately and then combined in a Wittig reaction. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yields, minimize side reactions, and ensure the process is efficient and scalable.
In the context of synthesizing dihydroxy-methylbenzaldehydes, several factors can be fine-tuned. For the Vilsmeier-Haack reaction, the temperature and the method of isolation of intermediates can significantly impact the yield and purity of the final product. For example, in the synthesis of 2,4-dihydroxybenzaldehyde, cooling the reaction mixture and isolating a crystalline formamidinium salt intermediate led to high purity and good yields. google.com
The choice of solvent can also play a crucial role. In the regioselective benzylation of 2,4-dihydroxybenzaldehyde, using acetonitrile (B52724) as the solvent significantly increased the selectivity of the reaction compared to acetone, reducing the formation of the bis-alkylation byproduct. google.com Furthermore, the use of catalysts and promoters, such as potassium iodide in the aforementioned benzylation, can be essential for the success of the reaction. google.com
Studies on the Vilsmeier-Haack formylation of phenols under different conditions (solution phase, microwave, and ultrasonic radiation) have shown that reaction times can be significantly reduced and yields improved by employing microwave or ultrasonic irradiation. ajrconline.org
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. nih.gov This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions. nih.govmisericordia.edu
In the synthesis of dihydroxybenzaldehydes and related compounds, several green approaches have been explored. One strategy is to use air as a green oxidant. For instance, a method for synthesizing 3,4-dihydroxybenzaldehyde (B13553) involves the air-catalyzed oxidation of 3,4-dihydroxymandelic acid. google.com This process uses a multi-component composite metal oxide catalyst and offers the advantage of easy catalyst recovery and reuse. google.com
The use of biocatalysts and natural acids is another green chemistry approach. Lemon juice, a natural and renewable resource, has been successfully used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov Similarly, chitosan (B1678972) has been employed as a catalyst for the synthesis of thiazole (B1198619) derivatives from p-hydroxybenzaldehyde. ekb.eg
Solvent selection is also a key aspect of green chemistry. The use of solvent-free conditions or greener solvents like water or ethanol (B145695) is preferred. nih.gov Microwave-assisted and ultrasonic-assisted synthesis are considered green techniques as they often lead to shorter reaction times, lower energy consumption, and higher yields. ajrconline.orgmisericordia.edu
Chemical Reactivity and Derivatization Studies
Functional Group Transformations of the Aldehyde Moiety
The aldehyde group is a primary site of reactivity, readily undergoing both oxidation and reduction.
Oxidation Pathways
The aldehyde functional group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. While specific studies on the oxidation of 2,3-dihydroxy-4-methylbenzaldehyde are not extensively detailed in the provided results, general principles of aldehyde oxidation can be applied.
Reduction Pathways
Conversely, the aldehyde can be reduced to a primary alcohol. This is a common transformation in organic synthesis. For instance, the reductive etherification of similar hydroxybenzaldehydes has been demonstrated using catalysts in isopropanol, which acts as both the solvent and the reducing agent. osti.gov This process simultaneously reduces the aldehyde and converts the resulting alcohol into an ether. osti.gov Another approach involves the use of hydrosilanes in the presence of a photoredox catalyst to selectively reduce carboxylic acids to aldehydes, a reaction that highlights the reversible nature of this functional group transformation under specific conditions. rsc.org
Reactions Involving Hydroxyl Groups (e.g., Etherification, Esterification)
The two hydroxyl groups on the aromatic ring are also key sites for derivatization.
Etherification: The hydroxyl groups can be converted to ethers through reactions with alkyl halides or other alkylating agents. For example, the synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) involves a selective demethylation step, implying that the hydroxyl groups can be methylated to form methoxy (B1213986) groups. whiterose.ac.ukresearchgate.net Reductive etherification of hydroxybenzaldehydes can yield isopropyl ethers. osti.gov
Esterification: The hydroxyl groups can also be esterified by reacting with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of ester functional groups, potentially altering the molecule's physical and biological properties.
Electrophilic Aromatic Substitution and Halogenation Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. masterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely position for further substitution would be at the 5-position.
Halogenation, a type of electrophilic aromatic substitution, would introduce halogen atoms onto the aromatic ring. This can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Condensation Reactions for Scaffold Construction (e.g., Schiff Bases, Chalcones)
The aldehyde group is particularly useful for constructing larger molecular scaffolds through condensation reactions.
Schiff Bases: this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the formation of a carbon-nitrogen double bond. The synthesis of Schiff bases from similar dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde, with various amines has been well-documented. conicet.gov.arijser.in These reactions are often carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol (B145695). conicet.gov.ar
Chalcones: Chalcones are another important class of compounds that can be synthesized from this compound. This is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone. researchgate.netjetir.orgrasayanjournal.co.in The reaction is usually base-catalyzed, with sodium hydroxide (B78521) or potassium hydroxide commonly used. researchgate.netrasayanjournal.co.in The resulting chalcone (B49325) structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov
Structure-Reactivity Relationships in Derivatization
The specific arrangement of the functional groups in this compound influences its reactivity in derivatization reactions.
The two hydroxyl groups and the methyl group are electron-donating, which activates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com
The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring, but its primary reactivity lies in condensation, oxidation, and reduction reactions.
The intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde can influence the reactivity of both functional groups. For instance, in the synthesis of Schiff bases from 2,4-dihydroxybenzaldehyde, the hydroxyl group at the 2-position forms a hydrogen bond with the imine nitrogen. conicet.gov.ar
The synthesis of isotopically labeled [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde highlights the multi-step synthetic pathways that can be designed to modify this core structure. whiterose.ac.ukresearchgate.net
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (¹H, ¹³C, 2D NMR)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, hydroxyl, and methyl protons. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region of 9.5-10.5 ppm due to the strong deshielding effect of the carbonyl group. orgchemboulder.com The methyl group (-CH₃) protons would resonate as a singlet in the upfield region, likely around 2.2-2.5 ppm. blogspot.com
The two aromatic protons on the ring are expected to appear as doublets in the range of 6.5-7.5 ppm. The proton at position 5 will likely be a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 will be a doublet, coupled to the proton at position 5. The two phenolic hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature. Intramolecular hydrogen bonding between the C2-hydroxyl and the aldehyde's carbonyl oxygen could shift one of the hydroxyl protons significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dihydroxy-4-methylbenzaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CHO | 9.5 - 10.5 | Singlet (s) |
| Aromatic H-5 | 6.8 - 7.2 | Doublet (d) |
| Aromatic H-6 | 7.0 - 7.4 | Doublet (d) |
| -CH₃ | 2.2 - 2.5 | Singlet (s) |
| 2-OH | Variable (broad) | Singlet (s) |
| 3-OH | Variable (broad) | Singlet (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded and would appear furthest downfield, typically between 190-200 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbons bearing the hydroxyl groups (C2 and C3) would be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atoms. The methyl carbon would be the most shielded, appearing at approximately 20-25 ppm.
2D NMR Spectroscopy
Techniques like COSY (Correlation Spectroscopy) would be used to confirm the coupling between the aromatic protons H-5 and H-6. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the proton signals to their corresponding carbon atoms. For instance, an HMBC experiment would show long-range correlations between the aldehydic proton and the aromatic carbon C-1, and between the methyl protons and the aromatic carbon C-4.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) and Band Assignments
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The presence of intramolecular hydrogen bonding may result in a sharper band within this region. The C-H stretching of the aldehyde group is expected to show one or two bands around 2830-2695 cm⁻¹. orgchemboulder.com A strong, sharp absorption band between 1650-1700 cm⁻¹ would be due to the C=O stretching of the aromatic aldehyde. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ will contain bands corresponding to aromatic C=C ring stretching vibrations.
Raman Spectroscopy
Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the C=C stretching modes, are expected to produce strong signals in the Raman spectrum. The C=O stretching vibration would also be Raman active.
Table 2: Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic -CH₃) | 2850 - 3000 | FT-IR, Raman |
| C-H Stretch (Aldehydic) | 2695 - 2830 | FT-IR |
| C=O Stretch (Aldehydic) | 1650 - 1700 (strong) | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1400 - 1600 | FT-IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The benzene (B151609) ring, substituted with an aldehyde and hydroxyl groups, constitutes the chromophore. These substituents, particularly the hydroxyl groups, are auxochromes that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025). The n→π* transition of the carbonyl group is expected to appear as a weak band at a longer wavelength, while the more intense π→π* transitions of the aromatic system will occur at shorter wavelengths. For comparison, 3,4-Dihydroxybenzaldehyde (B13553) shows absorption maxima that can be referenced for a general idea of the expected spectral region. nist.gov
Mass Spectrometry Techniques (GC-MS, LC-MS) for Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₈H₈O₃), the molecular weight is 152.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 152. The fragmentation pattern would likely involve the following key fragment ions:
[M-1]⁺ (m/z 151): Loss of a hydrogen radical from the aldehyde group, which is a common fragmentation for aromatic aldehydes. docbrown.info
[M-29]⁺ (m/z 123): Loss of the formyl radical (·CHO). docbrown.info
[M-18]⁺ (m/z 134): Loss of a water molecule, likely from the hydroxyl groups.
[M-44]⁺ (m/z 108): Loss of carbon dioxide, potentially after rearrangement.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for analyzing this compound, allowing for its separation from a mixture and subsequent mass analysis for structural confirmation.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Loss |
|---|---|---|
| 152 | [C₈H₈O₃]⁺˙ | Molecular Ion |
| 151 | [C₈H₇O₃]⁺ | ·H |
| 123 | [C₇H₇O₂]⁺ | ·CHO |
| 134 | [C₈H₆O₂]⁺˙ | H₂O |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. As of now, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). cam.ac.uk
However, the crystal structure of a related derivative, N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, has been determined. sciencepublishinggroup.comresearchgate.net This structure confirms the planarity of the 2,3-dihydroxybenzylidene moiety and reveals extensive intra- and intermolecular hydrogen bonding. sciencepublishinggroup.comresearchgate.net While not the target compound, this information suggests that this compound would also likely exhibit significant hydrogen bonding in the solid state, influencing its crystal packing and physical properties. A crystal structure would precisely define bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups and the aldehyde carbonyl group of neighboring molecules.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
There are no published DFT studies to provide data on the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or the electronic properties of 2,3-Dihydroxy-4-methylbenzaldehyde.
Conformational Analysis and Stability
No literature is available on the conformational analysis of this compound. Such a study would be necessary to identify the most stable conformers and understand the influence of intramolecular hydrogen bonding between the adjacent hydroxyl groups and the aldehyde function.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, have not been calculated or reported for this molecule. This information is crucial for predicting a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current body of scientific work. An MEP analysis would identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
No NBO analysis has been published for this compound. This type of analysis provides detailed insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds, which are currently unknown for this molecule.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, there are no available computational studies that predict its vibrational (IR, Raman) or electronic (UV-Vis) spectra. Theoretical predictions are invaluable for interpreting and assigning experimental spectra.
Molecular Dynamics Simulations and Intermolecular Interactions
There is no record of molecular dynamics simulations being performed for this compound. These simulations are essential for understanding its behavior in different solvents and its potential for intermolecular interactions, such as hydrogen bonding in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities and guide the synthesis of more potent derivatives.
A hypothetical QSAR study on a series of dihydroxy-methylbenzaldehyde derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.
Key Molecular Descriptor Classes for this compound QSAR:
| Descriptor Class | Examples | Relevance to this compound |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial charges | The positions of the hydroxyl and aldehyde groups create a specific electron distribution, influencing interactions with biological targets. |
| Steric Descriptors | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule, including the methyl group, determine how well it fits into a receptor's binding site. |
| Hydrophobic Descriptors | LogP, Water solubility | These descriptors are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Descriptors | Connectivity indices, Shape indices | These 2D descriptors capture the branching and overall topology of the molecule. |
Once these descriptors are calculated for a set of similar molecules with known activities (e.g., antimicrobial or antioxidant), a mathematical model can be built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). Such a model could take the form of an equation that predicts the biological activity based on the values of the most relevant descriptors.
In Silico Screening and Molecular Docking Studies with Biomolecular Targets
In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a small molecule with a biological target, typically a protein or enzyme. These methods can provide insights into the potential mechanism of action of a compound like this compound and identify promising therapeutic targets.
A study on dihydroxybenzaldehydes, including the closely related 2,3-dihydroxybenzaldehyde (B126233), has shown their potential as antimicrobial agents against bovine mastitis caused by Staphylococcus aureus. frontiersin.orgnih.gov The study revealed that these compounds exhibit antimicrobial activity at low-cytotoxic concentrations, making them interesting candidates for further investigation. frontiersin.orgnih.gov
Building on this, a molecular docking study could be designed to investigate the interaction of this compound with key enzymes in S. aureus.
Hypothetical Molecular Docking Study of this compound:
Biomolecular Target: A potential target for docking studies could be an essential enzyme in S. aureus, such as DNA gyrase or sortase A, which are validated targets for antibacterial drugs.
Docking Simulation: The 3D structure of this compound would be computationally "docked" into the active site of the chosen enzyme. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity.
Interaction Analysis: The analysis of the docked complex would reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the enzyme's active site. The two hydroxyl groups and the aldehyde group of this compound would be expected to form key hydrogen bonds with the protein.
The results of such a docking study could elucidate how this compound exerts its potential antimicrobial effect and provide a rational basis for designing new derivatives with improved potency.
Furthermore, studies on the structure-antioxidant capacity of dihydroxybenzaldehydes have indicated that the arrangement of the hydroxyl groups is a crucial factor. wiserpub.com This suggests that enzymes involved in oxidative stress pathways could also be relevant biomolecular targets for docking studies with this compound to explore its potential as an antioxidant.
Below is a table summarizing potential biomolecular targets for in silico studies with this compound based on the activities of similar compounds.
Potential Biomolecular Targets for In Silico Studies:
| Target Class | Specific Example | Potential Therapeutic Area |
| Bacterial Enzymes | Staphylococcus aureus DNA gyrase | Antibacterial |
| Bacterial Enzymes | Staphylococcus aureus Sortase A | Antibacterial |
| Oxidoreductases | Tyrosinase | Antioxidant, Hyperpigmentation disorders |
| Viral Proteases | SARS-CoV-2 3CLpro | Antiviral |
It is important to note that while in silico studies provide valuable predictions, they need to be validated by experimental biological assays.
Investigations into Biological Activities and Molecular Mechanisms in Vitro
Antioxidant and Radical Scavenging Mechanisms
There is no available scientific literature detailing the specific antioxidant and radical scavenging mechanisms of 2,3-Dihydroxy-4-methylbenzaldehyde.
Pathways of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Neutralization
No studies were found that investigate the pathways through which this compound may neutralize Reactive Oxygen Species (ROS) or Reactive Nitrogen Species (RNS).
Modulation of Endogenous Antioxidant Enzymes
Information regarding the effect of this compound on the modulation of endogenous antioxidant enzymes is not present in the current body of scientific research.
Antimicrobial and Antifungal Activity Mechanisms
Specific data on the antimicrobial and antifungal mechanisms of action for this compound are not documented in published research.
Cellular Target Disruption and Membrane Permeability Alterations
No research could be found that examines whether this compound disrupts cellular targets or alters membrane permeability in microbial or fungal cells.
Inhibition of Essential Microbial Metabolic Pathways
There are no available studies that report on the inhibition of essential microbial metabolic pathways by this compound.
Anti-inflammatory Response Modulation
The potential for this compound to modulate anti-inflammatory responses in vitro has not been investigated in any available scientific studies.
Enzyme Inhibition and Signaling Pathway Interference (e.g., IKK-2)
Derivatives and structural analogs of this compound have demonstrated notable enzyme inhibitory activity. For instance, the closely related compound 3,4-dihydroxybenzaldehyde (B13553) has been identified as an inhibitor of protein kinase CKII, a kinase involved in cell proliferation and oncogenesis. nih.gov This inhibition is competitive with respect to ATP and suggests a potential mechanism for anti-cancer effects. nih.gov
Another critical target in inflammatory and disease pathways is the IκB kinase (IKK) complex, particularly IKK-2, which is a key regulator of NF-κB activation. nih.gov Small molecule inhibitors designed to target IKK-2 act by competing with ATP at its binding site. nih.gov This prevents the phosphorylation of IκBα, which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov The ultimate effect is the dose-dependent inhibition of NF-κB-dependent gene transcription, which plays a significant role in the pathogenesis of inflammatory diseases. nih.gov While direct inhibition of IKK-2 by this compound has not been explicitly detailed, its dihydroxybenzaldehyde scaffold is a feature found in various enzyme inhibitors.
Furthermore, the benzaldehyde (B42025) moiety suggests potential interactions with enzymes like aldehyde dehydrogenases (ALDHs), which are involved in cellular detoxification and the metabolism of signaling molecules. nih.gov Inhibition of ALDH can lead to the accumulation of cytotoxic aldehydes, a mechanism exploited in certain therapeutic strategies. nih.gov
Cell-Based Bioactivity Studies (e.g., Apoptosis Induction in Specific Cell Lines)
Cell-based assays have provided crucial insights into the bioactivity of dihydroxybenzaldehyde compounds, particularly their ability to induce programmed cell death, or apoptosis, in cancer cells.
Studies on the structural analog 3,4-dihydroxybenzaldehyde have shown that it can inhibit the growth of the human cancer cell line U937, with a concentration of 300 µM causing 50% growth inhibition. nih.gov The observed cell death is characterized by the hallmarks of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3, as confirmed by flow cytometry analysis. nih.gov This selective induction of apoptosis in cancer cells is a highly sought-after characteristic for potential therapeutic agents. nih.gov
Mechanistic Pathways of Programmed Cell Death
Programmed cell death (PCD) is an active process where the cell orchestrates its own demise. nih.gov Apoptosis, the most well-understood form of PCD, can be initiated through two main pathways: the intrinsic and extrinsic pathways. nih.gov
The intrinsic pathway originates from the mitochondria and involves the release of cytochrome c, which activates caspase-9. nih.gov The extrinsic pathway is triggered by the activation of cell surface death receptors, leading to the activation of caspase-8 or -10. nih.gov The apoptotic activity of 3,4-dihydroxybenzaldehyde in U937 cells points towards the activation of a caspase cascade, as evidenced by the cleavage of procaspase-3. nih.gov This event, along with the cleavage of the DNA repair enzyme PARP and the fragmentation of DNA into multiples of 180 base pairs, confirms that the cell death occurs via apoptosis. nih.gov These findings suggest that the compound or its analogs can trigger specific intracellular signaling events that converge on the execution phase of apoptosis.
Interaction with Cellular Nucleic Acids (e.g., DNA binding/cleavage)
The interaction of small molecules with DNA can interfere with replication and transcription, representing a key mechanism for therapeutic intervention. sciepub.com Dihydroxybenzene derivatives have been shown to mediate copper-dependent DNA strand scission. researchgate.net
The mechanism appears to be oxidative, involving the reduction of Cu(II) by the trihydroxybenzene moiety, which leads to the formation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). researchgate.net These highly reactive species can then attack the deoxyribose sugar or the nucleobases of DNA, causing strand cleavage. sciepub.comresearchgate.net This process typically involves hydrogen abstraction from the sugar backbone or addition of radicals to the heterocyclic bases. sciepub.com Furthermore, the bioactivity of benzaldehyde derivatives can be enhanced by creating metal complexes; for example, ruthenium(II) complexes of benzaldehyde thiosemicarbazones have shown the ability to bind DNA via intercalation and induce dose-dependent oxidative cleavage. nih.gov
Enzyme Inhibitory Kinetics and Mechanisms (e.g., Trypanosome Alternative Oxidase)
The Trypanosome alternative oxidase (TAO) is a crucial enzyme for the survival of African trypanosomes, the protozoa responsible for sleeping sickness, making it a prime drug target. nih.gov This enzyme is not present in humans, offering a window for selective toxicity. researchgate.net
Derivatives of dihydroxybenzoic acid, which are structurally related to this compound, have been synthesized and evaluated as TAO inhibitors. nih.gov Specifically, N-n-alkyl-3,4-dihydroxybenzamides have shown potent inhibitory activity against TAO in cell-free mitochondrial preparations of Trypanosoma brucei brucei. nih.gov These compounds were designed to have greater stability and solubility compared to earlier inhibitors. nih.gov Kinetic studies reveal that TAO exhibits different sensitivities to inhibitors compared to analogous enzymes in plants, such as Arabidopsis thaliana alternative oxidase (AtAOX1A), with some compounds being more selective for TAO. nih.gov
| Compound Class | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Protein Kinase CKII | Acts as a competitive inhibitor with respect to ATP; IC50 of ~783 µM. | nih.gov |
| N-n-alkyl-3,4-dihydroxybenzamides | Trypanosome Alternative Oxidase (TAO) | Potent inhibitors designed for improved stability and solubility. Curative in vivo when combined with glycerol. | nih.gov |
| Ascofuranone (AF) / Colletochlorin B (CB) | Alternative Oxidases (AOX) | AF is a potent inhibitor of TAO but less effective against plant AOX. CB is a broad-spectrum AOX inhibitor. | nih.gov |
Modulation of Specific Biological Processes (e.g., Hemoglobin Allosteric Modulation)
Allosteric modulators are molecules that bind to a protein at a site other than the active site, altering its function. Hemoglobin, the protein responsible for oxygen transport, is a classic model for allosteric regulation. nih.gov Certain aromatic acid derivatives have been developed as potent allosteric effectors of hemoglobin, designed to lower its affinity for oxygen. nih.gov
Compounds like RSR-4 and RSR-13 bind within the central water cavity of the hemoglobin tetramer. nih.gov Their binding is stabilized by interactions between the molecule's acid group and Arg 141α, its amide oxygen with Lys 99α, and its aromatic ring with Asn 108β. nih.gov This binding shifts the equilibrium of hemoglobin towards the low-affinity T-state, promoting oxygen release. nih.gov This mechanism of action suggests that the core structure of this compound could be incorporated into novel hemoglobin modulators. The binding of such effectors can induce functional changes by altering the dynamics and coordinated motions of the hemoglobin subunits. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical modifications of a core structure affect its biological activity. nih.gov For derivatives of this compound, several key SAR trends have been observed.
Inhibition of Trypanosome Alternative Oxidase : Studies on N-n-alkyl-3,4-dihydroxybenzamides revealed that modifying the N-n-alkyl substituent impacts both inhibitory activity and physicochemical properties like solubility and stability. nih.gov
DNA Cleavage : For 5-alkyl-1,3-dihydroxybenzenes (alkylresorcinols), the efficiency of copper-dependent DNA cleavage was found to increase with the increasing length of the alkyl substituent. researchgate.net This suggests that lipophilicity plays a role in the molecule's ability to interact with DNA or the cellular environment.
General Bioactivity : The synthesis of various derivatives from 2,3-dihydroxybenzaldehyde (B126233) and its isomers has been explored to target a range of enzymes, including 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR), a key enzyme in pathogens. researchgate.net The strategic placement of hydroxyl, methyl, and aldehyde groups on the benzene (B151609) ring is critical for specific enzyme recognition and inhibition.
| Core Structure | Modification | Effect on Biological Activity | Source |
|---|---|---|---|
| Dihydroxybenzamide | Varying the N-n-alkyl chain | Alters inhibitory potency against TAO and improves solubility/stability. | nih.gov |
| Alkyl-dihydroxybenzene | Increasing length of the alkyl chain | Increases the efficiency of Cu(II)-dependent DNA cleavage. | researchgate.net |
| 2,3-Dihydroxybenzaldehyde | Derivatization (e.g., to Schiff bases) | Creates compounds with potential to inhibit various enzymes like DXR. | researchgate.net |
Biotechnological Production and Biotransformation
Microbial Fermentation Strategies for Biosynthesis
Direct microbial fermentation of simple carbon sources to produce 2,3-Dihydroxy-4-methylbenzaldehyde is a complex process that would require the assembly of a novel biosynthetic pathway in a microbial host. A plausible route could start from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. By diverting intermediates from this pathway and introducing specific enzymes, it is theoretically possible to construct a pathway to the target molecule.
A potential biosynthetic pathway could involve the production of a key intermediate such as 4-methylcatechol (B155104) or 4-methylresorcinol, which can then be further modified. For instance, certain bacteria are known to produce 4-methylcatechol from the degradation of compounds like rutin (B1680289). nih.gov The microbial degradation of rutin to quercetin (B1663063) and subsequently to 3,4-dihydroxyphenylacetic acid (DHPAA) is known to yield 4-methylcatechol through decarboxylation. nih.gov
Another strategy could involve the use of polyketide synthases (PKS). These enzymes are responsible for the biosynthesis of a wide array of natural products, including aromatic compounds. In plants like Sorghum bicolor, PKS enzymes are involved in the production of lipid resorcinols. oup.com By engineering a PKS to utilize a specific starter unit and control the cyclization and aromatization steps, it might be possible to generate a 4-methylated aromatic ring that can be subsequently hydroxylated and oxidized to the desired benzaldehyde (B42025).
While these strategies are theoretically sound, significant research and development would be required to identify or engineer the necessary enzymes and assemble them into a functional pathway within a suitable microbial host.
Enzymatic Biotransformation of Related Precursors
Enzymatic biotransformation offers a more direct and often more feasible approach for the synthesis of this compound. This strategy relies on the use of specific enzymes to convert a structurally similar and readily available precursor into the target compound. Several classes of enzymes, particularly monooxygenases and dioxygenases, are capable of catalyzing the required hydroxylation reactions on aromatic rings.
One potential precursor is 4-methylresorcinol (2,4-dihydroxy-toluene). The enzyme tyrosinase has been shown to hydroxylate resorcinol (B1680541) and its derivatives, including 4-methylresorcinol. researchgate.net This enzymatic reaction could introduce a third hydroxyl group onto the aromatic ring, which could then potentially be oxidized to an aldehyde.
Another promising class of enzymes is the toluene (B28343) monooxygenases. For example, toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 is known to hydroxylate a variety of aromatic compounds. nih.gov While the wild-type enzyme primarily produces catechols, protein engineering has been successfully used to alter its regiospecificity. nih.gov An engineered variant of ToMO could potentially be developed to specifically hydroxylate a precursor like 3-hydroxy-4-methylbenzaldehyde (B1330486) at the C2 position to yield the final product.
Furthermore, resorcinol hydroxylase, an enzyme involved in the catabolism of resorcinol, catalyzes the hydroxylation of resorcinol to hydroxyquinol. researchgate.net This demonstrates the existence of enzymes that can specifically hydroxylate resorcinol-type structures, which could be adapted for the biotransformation of 4-methylresorcinol.
The table below summarizes the potential enzymatic reactions for the biotransformation of related precursors.
| Enzyme Class | Precursor | Potential Product | Source Organism (Example) |
| Tyrosinase | 4-Methylresorcinol | Hydroxylated 4-methylresorcinol | Agaricus bisporus |
| Toluene Monooxygenase | 3-Hydroxy-4-methylbenzaldehyde | This compound | Pseudomonas stutzeri OX1 |
| Resorcinol Hydroxylase | 4-Methylresorcinol | Hydroxylated 4-methylresorcinol | Rhizobium sp. |
Metabolic Engineering Approaches for Enhanced Production in Microorganisms
Metabolic engineering plays a crucial role in optimizing microbial strains for the efficient production of target compounds. For the biosynthesis of this compound, several metabolic engineering strategies could be employed to enhance yield and productivity.
A primary strategy involves the overexpression of key enzymes in the biosynthetic pathway. This could include enzymes responsible for the synthesis of a key precursor like 4-methylresorcinol or the final hydroxylating and oxidizing enzymes. For instance, if a pathway is constructed starting from the shikimate pathway, overexpression of a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase would be essential to increase the carbon flux towards aromatic compounds.
Another critical aspect is the elimination of competing pathways that drain the precursor pool. This can be achieved through gene knockouts. For example, if 4-methylcatechol is an intermediate, pathways that degrade this compound would need to be inactivated to prevent loss of the product.
Furthermore, optimizing the expression of heterologous genes is vital. This can be achieved by using strong, inducible promoters and ensuring proper protein folding and stability. Codon optimization of the genes for the host organism is also a standard practice to enhance translation efficiency.
Finally, process optimization, including fermentation conditions such as temperature, pH, and nutrient feeding strategies, would be necessary to maximize the production of this compound in a metabolically engineered microorganism.
The following table outlines potential metabolic engineering targets for the enhanced production of this compound.
| Engineering Strategy | Target | Rationale |
| Overexpression | Feedback-resistant DAHP synthase | Increase carbon flux into the shikimate pathway. |
| Overexpression | Genes for precursor synthesis (e.g., PKS) | Enhance the production of the key aromatic intermediate. |
| Overexpression | Hydroxylase and oxidase genes | Drive the conversion of the precursor to the final product. |
| Gene Knockout | Pathways degrading aromatic intermediates | Prevent loss of the product and intermediates. |
| Gene Knockout | Competing pathways for central metabolites | Increase the availability of precursors for the target pathway. |
Applications in Advanced Materials and Chemical Technologies
Role as Precursors and Building Blocks in Organic Synthesis
2,3-Dihydroxy-4-methylbenzaldehyde serves as a versatile precursor and building block in organic synthesis, primarily due to the reactivity of its functional groups. sigmaaldrich.comresearchgate.net The aldehyde group can readily participate in various condensation reactions, most notably in the formation of Schiff bases. These reactions involve the condensation of the aldehyde with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. nih.gov
The resulting Schiff bases derived from this compound are often polydentate ligands capable of coordinating with a variety of metal ions. This has led to their extensive use in the synthesis of metal complexes with diverse properties and applications. For instance, Schiff bases synthesized from 2,4-dihydroxy benzaldehyde (B42025) (a related compound) and various amines have been used to create complexes with transition metals like copper(II), nickel(II), and zinc(II).
Furthermore, the dihydroxy functionality on the aromatic ring provides additional sites for reaction and modification. These hydroxyl groups can be alkylated, acylated, or involved in other transformations to create more complex molecular architectures. This dual reactivity of the aldehyde and hydroxyl groups makes this compound a valuable starting material for constructing a wide range of organic molecules.
A notable example of its use as a key intermediate is in the synthesis of isotopically labeled probes for molecular imaging. whiterose.ac.uk Specifically, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been synthesized as a probe for studying biologically relevant molecules. whiterose.ac.uk This synthesis highlights the strategic importance of the this compound scaffold in accessing complex and functionally significant compounds. whiterose.ac.uk
Ligand Design in Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, as the ligand structure dictates the properties and reactivity of the resulting metal complex. This compound is an excellent platform for designing polydentate ligands, particularly Schiff base ligands. ijser.inresearchgate.net
The condensation reaction of this compound with a primary amine introduces an imine nitrogen atom, which, along with the two phenolic oxygen atoms, can coordinate to a metal center. This creates a tridentate O,N,O-donor ligand. The specific properties of the resulting metal complex can be fine-tuned by varying the amine used in the Schiff base formation.
For example, Schiff bases derived from 2,4-dihydroxy benzaldehyde have been shown to form stable complexes with various transition metals. The resulting complexes exhibit different geometries, such as square-planar or tetrahedral, depending on the metal ion. These complexes have been characterized using various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, which confirm the coordination of the ligand to the metal center through the phenolic oxygens and the imine nitrogen. researchgate.net
The synthesis of a new Schiff base, N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, from p-toluic hydrazide and 2,3-dihydroxybenzaldehyde (B126233) further illustrates the versatility of this compound in ligand design. sciencepublishinggroup.com The crystal structure of this compound reveals an E configuration around the C=N double bond and stabilization through intramolecular hydrogen bonding. sciencepublishinggroup.com Such detailed structural information is crucial for understanding the coordination behavior of these ligands and for the rational design of new metal complexes with desired properties. sciencepublishinggroup.com
Conclusion and Future Research Directions
Current Challenges and Knowledge Gaps in 2,3-Dihydroxy-4-methylbenzaldehyde Research
Research on this compound, a natural phenolic aldehyde, faces several challenges. A primary hurdle is its limited availability from natural sources, which necessitates a reliance on synthetic production methods. These synthetic routes, however, can be complex and may not be economically scalable for large-scale industrial applications.
A significant knowledge gap exists in the complete understanding of its biosynthetic pathways in the fungi and lichens that produce it. While it has been identified as a metabolite, the specific enzymatic reactions and genetic underpinnings of its formation are not fully elucidated. This lack of understanding hinders the potential for biotechnological production through metabolic engineering.
Furthermore, while initial studies have highlighted its antioxidant and antimicrobial properties, a comprehensive evaluation of its full range of biological activities is lacking. The precise mechanisms of action underlying its observed effects are not yet fully understood. Long-term stability studies of the compound under various storage conditions are also scarce, which is a critical factor for its potential development into commercial products.
Emerging Research Avenues and Potential Innovations
Despite the challenges, several exciting research avenues are emerging for this compound. One promising area is its application as a natural food preservative, owing to its antioxidant and antimicrobial properties. Further research could focus on its efficacy against a broader range of foodborne pathogens and its impact on the sensory attributes of food products.
Innovations in synthetic chemistry could lead to more efficient and sustainable methods for its production. The development of novel catalytic systems or flow chemistry processes could significantly improve yield and reduce the environmental impact of its synthesis.
There is also potential for its use in "green" chemistry as a building block for the synthesis of more complex molecules. Its functional groups—two hydroxyl groups and an aldehyde—make it a versatile starting material for creating novel polymers, resins, and specialty chemicals with unique properties.
Integration of Multi-Omics Data and Artificial Intelligence in Compound Discovery
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of this compound. By studying the genomes and metabolic profiles of organisms that produce this compound, researchers can identify the genes and enzymes involved in its biosynthesis. This knowledge can then be used to engineer microbial cell factories for its sustainable production.
Artificial intelligence (AI) and machine learning algorithms can be employed to analyze large datasets from high-throughput screening assays to predict the biological activities of this compound and its derivatives. AI can also aid in the design of novel synthetic routes and the optimization of reaction conditions. By combining computational predictions with experimental validation, the discovery and development of new applications for this compound can be significantly accelerated.
For instance, AI models could be trained on existing structure-activity relationship data to design new derivatives of this compound with enhanced antioxidant or antimicrobial potency. These predictive models can help to prioritize which novel compounds to synthesize and test, thereby streamlining the research and development process.
Q & A
Q. What are the established synthetic routes for 2,3-Dihydroxy-4-methylbenzaldehyde, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step organic reactions, such as hydroxylation and methylation of benzaldehyde derivatives. Key steps include:
- Selective protection/deprotection of hydroxyl groups to avoid undesired side reactions.
- Oxidation of methyl groups using controlled conditions (e.g., KMnO₄ or CrO₃ under acidic environments) to prevent over-oxidation.
- Temperature control (e.g., maintaining 0–5°C during methylation) to optimize regioselectivity .
Yield improvements often require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM or THF) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl and aldehyde proton environments (δ 9.8–10.2 ppm for aldehyde) and aromatic substitution patterns .
- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with UV detection at 280 nm .
- FT-IR : Detects hydroxyl (3200–3500 cm⁻¹) and aldehyde (~1700 cm⁻¹) functional groups .
Q. How does solubility vary across solvents, and what storage conditions ensure stability?
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s selectivity in nucleophilic aromatic substitution?
The ortho/para-directing effects of hydroxyl and methyl groups influence reactivity:
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-response assays : Validate activity thresholds using standardized microbial strains (e.g., E. coli ATCC 25922) and mammalian cell lines (e.g., HEK293).
- Metabolomic profiling : Identify off-target effects using LC-MS/MS to track metabolite changes .
- Comparative studies : Benchmark against analogs (e.g., 3,4-dihydroxybenzaldehyde) to isolate structural contributors .
Q. What advanced chromatographic methods improve quantification in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
